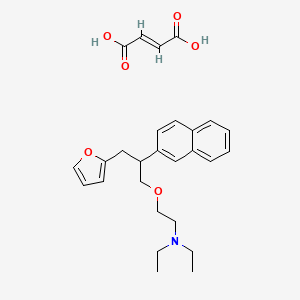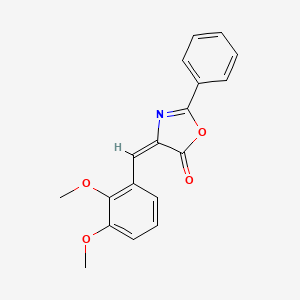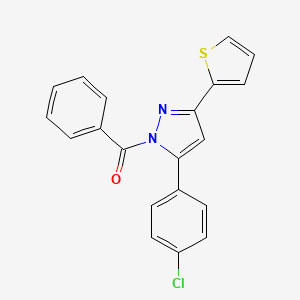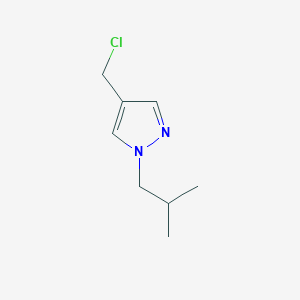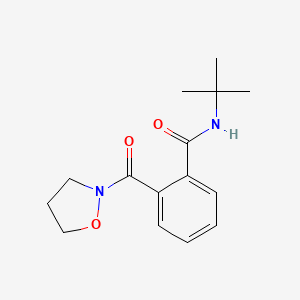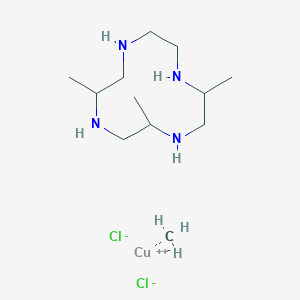
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is a coordination compound that features a copper ion complexed with a macrocyclic ligand. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride typically involves the reaction of copper salts with the macrocyclic ligand 1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand exchange reactions can occur, where the chloride ions are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
科学研究应用
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Employed in biochemical studies to investigate metal-ligand interactions and enzyme mimetics.
Medicine: Explored for its potential in radiopharmaceuticals and diagnostic imaging due to its ability to form stable complexes with radioactive isotopes.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
作用机制
The mechanism by which Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride exerts its effects involves the coordination of the copper ion with the macrocyclic ligand. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical interactions .
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in coordination chemistry and medical imaging.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A similar compound used in polymerization and as a ligand in coordination complexes.
Uniqueness
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is unique due to its specific ligand structure, which provides exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable coordination compounds .
属性
分子式 |
C12H29Cl2CuN4- |
|---|---|
分子量 |
363.83 g/mol |
IUPAC 名称 |
copper;carbanide;2,5,8-trimethyl-1,4,7,10-tetrazacyclododecane;dichloride |
InChI |
InChI=1S/C11H26N4.CH3.2ClH.Cu/c1-9-6-12-4-5-13-10(2)7-15-11(3)8-14-9;;;;/h9-15H,4-8H2,1-3H3;1H3;2*1H;/q;-1;;;+2/p-2 |
InChI 键 |
RERJLVYZRZZOIW-UHFFFAOYSA-L |
规范 SMILES |
[CH3-].CC1CNCCNC(CNC(CN1)C)C.[Cl-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


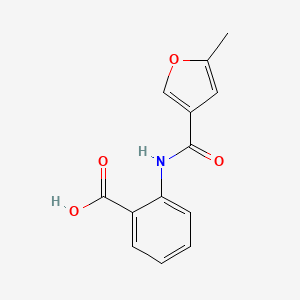
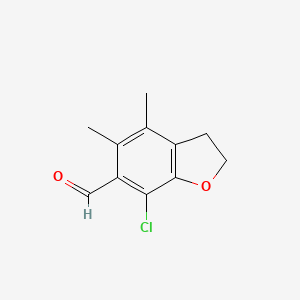
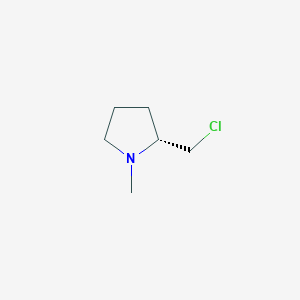
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)

![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
